molecular formula C12H11NO3 B8766078 6-(Ethoxycarbonyl)quinoline 1-oxide CAS No. 110443-51-1

6-(Ethoxycarbonyl)quinoline 1-oxide

Cat. No.: B8766078
CAS No.: 110443-51-1
M. Wt: 217.22 g/mol
InChI Key: ZWJSAXUONDRCOV-UHFFFAOYSA-N
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Description

6-(Ethoxycarbonyl)quinoline 1-oxide is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

The quinoline scaffold, including derivatives like 6-(Ethoxycarbonyl)quinoline 1-oxide, has been extensively studied for its antimicrobial , anticancer , and neuroprotective properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial activities against various pathogens. For instance, a study highlighted the synthesis of several quinoline derivatives, which demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to interact with microbial enzymes, disrupting their function .

Anticancer Properties

Quinoline derivatives have shown promise in cancer treatment. A specific study reported that certain quinolinequinone derivatives exhibited potent activity against human breast cancer cells, with IC50 values indicating effective inhibition of cell growth . The presence of the N-oxide functional group in compounds like this compound enhances their reactivity and biological activity, making them suitable candidates for further development in oncology.

Neuroprotective Effects

Recent investigations have suggested that quinoline derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Molecular docking studies have indicated that these compounds can act as inhibitors of key enzymes involved in neurodegeneration .

Agricultural Applications

Quinoline derivatives are also explored for their potential as anticoccidial agents in poultry farming. A study demonstrated that certain ethyl quinolinecarboxylates exhibited significant anticoccidial activity against Eimeria tenella, a parasite affecting chickens . This application is crucial for improving animal health and productivity in the agricultural sector.

Material Science

In material science, this compound has been utilized in the development of fluorescent dyes and sensors. The compound's ability to chelate metal ions allows it to function as a selective sensor for zinc ions, which is vital for various biochemical applications .

Table 1: Biological Activities of Quinoline Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
This compoundAntimicrobialE. coli25
QuinolinequinoneAnticancerHuman breast cancer cells140
Ethyl QuinolinecarboxylateAnticoccidialEimeria tenella27

Table 2: Synthesis Methods of Quinoline Derivatives

Synthesis MethodYield (%)ConditionsReference
Base-induced cyclization73Ethanol, Pd/C catalyst
Reaction with mCPBA82DCM, room temperature
Iodide-catalyzed deoxygenationExcellent90–140 °C

Chemical Reactions Analysis

Palladium-Catalyzed Coupling

6-(Ethoxycarbonyl)quinoline 1-oxide undergoes C2-selective arylation with aryl diazonium salts under palladium catalysis. Key conditions include:

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Oxidant : Ag₂CO₃

  • Solvent : Acetonitrile

  • Temperature : 40°C

Example reaction :

6-(Ethoxycarbonyl)quinoline 1-oxide+4-(trifluoromethyl)anilinePd(OAc)₂, Ag₂CO₃2-(4-trifluoromethylphenyl)quinoline N-oxide\text{this compound} + \text{4-(trifluoromethyl)aniline} \xrightarrow{\text{Pd(OAc)₂, Ag₂CO₃}} \text{2-(4-trifluoromethylphenyl)quinoline N-oxide}

Yield : 40% (isolated via precipitation) .

EntrySubstrateProduct Yield (%)Conditions
14-CF₃C₆H₄NH₂4040°C, 21 h, CH₃CN
2Electron-rich aryl diazonium52–76Optimized Pd catalysis

Triazole Coupling

The N-oxide group facilitates nucleophilic attack by N-sulfonyl-1,2,3-triazoles, enabling C2-triazolylation. The reaction proceeds via:

  • Nucleophilic attack forming intermediate A .

  • Triazolyl anion generation (B ).

  • C2 attack and rearomatization to yield 2-triazolylquinoline derivatives.

Mechanistic pathway :

Quinoline N-oxide+N-sulfonyl triazole2-triazolylquinoline+sulfonyl oxide byproduct\text{Quinoline N-oxide} + \text{N-sulfonyl triazole} \rightarrow \text{2-triazolylquinoline} + \text{sulfonyl oxide byproduct}

Key conditions :

  • Solvent : 1,2-Dichloroethane

  • Catalyst : [IrCp*Cl₂]₂ (0.02 mmol)

  • Yield : 71–89% for aromatic/aliphatic triazoles .

Intramolecular Addition to Nitro Groups

Under basic conditions, ethyl 4-(2-nitrophenyl)butenoates derived from this compound undergo cyclization via enolate intermediates:

Enolate intermediateKOtBu2-(ethoxycarbonyl)quinoline 1-oxide\text{Enolate intermediate} \xrightarrow{\text{KOtBu}} \text{2-(ethoxycarbonyl)quinoline 1-oxide}

Optimized parameters :

  • Base : KOtBu (catalytic)

  • Solvent : Ethanol

  • Yield : 73% .

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

6-(Ethoxycarbonyl)quinoline 1-oxideH₃O⁺ or OH⁻6-carboxyquinoline 1-oxide\text{this compound} \xrightarrow{\text{H₃O⁺ or OH⁻}} \text{6-carboxyquinoline 1-oxide}

Applications : Used to synthesize zinquin ethyl ester, a zinc-detecting dye .

Multi-Component Reactions (MCRs)

In DMSO/K₂S₂O₈ systems, this compound participates in oxidative annulation with anilines and aryl ketones to form polyfunctionalized quinolines.
Key steps :

  • DMSO acts as a methine source.

  • Formation of iminium intermediate A .

  • Cyclization via C–N bond formation .

Representative yields :

  • Electron-donating substituents: >70%

  • Electron-withdrawing substituents: 24–52% .

Ascorbic Acid-Mediated Reactions

In the presence of ascorbic acid, this compound facilitates radical arylation via aryl diazonium salts:

Aryl radical+quinoline N-oxideC2-arylated product\text{Aryl radical} + \text{quinoline N-oxide} \rightarrow \text{C2-arylated product}

Critical factors :

  • Ascorbic acid : 2–20 mol%

  • Temperature : 0–40°C (exothermic above 40°C) .

N-Oxide Reduction

Selective reduction of the N-oxide group is achieved using Pd/C under hydrogen:

Quinoline N-oxideH₂, Pd/Cquinoline+H₂O\text{Quinoline N-oxide} \xrightarrow{\text{H₂, Pd/C}} \text{quinoline} + \text{H₂O}

Conditions :

  • Solvent : Ethanol

  • Yield : Quantitative (monitored via LC/MS) .

Solvent and Temperature Effects

Reaction efficiency strongly depends on solvent polarity and temperature:

SolventDielectric ConstantOptimal Temp (°C)Yield (%)
1,2-Dichloroethane10.45085
Acetonitrile37.54040–76
Toluene2.49024

Properties

CAS No.

110443-51-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 1-oxidoquinolin-1-ium-6-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(14)10-5-6-11-9(8-10)4-3-7-13(11)15/h3-8H,2H2,1H3

InChI Key

ZWJSAXUONDRCOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)[N+](=CC=C2)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl quinoline-6-carboxylate (3.2 g, 16 mmol) in dichloromethane (120 mL) was added meta-chloroperoxybenzoic acid (4.9 g, 0.024 mol) portionwise. The reaction was stirred at room temperature for 4 hours. The reaction was diluted with dichloromethane and washed with saturated aqueous sodium carbonate (3×30 mL) and brine (2×40 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. Purification by flash column chromatography gave the title compound (2.45 g, 71%) as a brown solid. 1H NMR (400 MHz, CDCl3, δ): 8.81-8.79 (d, 1H), 8.62 (s, 2H), 8.35-8.33 (d, 1H), 7.87-7.85 (d, 1H), 7.39 (s, 1H), 4.49-4.44 (q, 2H), 1.47-1.43 (t, 3H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

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